molecular formula C13H14ClN3O B2642520 2-chloro-N-{2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-ylidene}acetamide CAS No. 1955564-18-7

2-chloro-N-{2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-ylidene}acetamide

Cat. No.: B2642520
CAS No.: 1955564-18-7
M. Wt: 263.73
InChI Key: WYCGGLDGOPCPPN-UHFFFAOYSA-N
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Description

This compound features a dihydro-pyrazol-3-ylidene core substituted with a 3-methylbenzyl group at position 2 and a 2-chloroacetamide moiety at position 2.

Properties

IUPAC Name

2-chloro-N-[2-[(3-methylphenyl)methyl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-10-3-2-4-11(7-10)9-17-12(5-6-15-17)16-13(18)8-14/h2-7H,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSTXWDVBSKUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC=N2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-{2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-ylidene}acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the acetamide moiety: This step involves the reaction of the chloro-substituted pyrazole with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea under mild heating.

Major Products:

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-chloro-N-{2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-ylidene}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-ylidene}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and acetamide moieties may play a role in binding to these targets, while the pyrazole ring could be involved in modulating biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) 2-Chloro-N-[1-(4-Chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
  • Structure: Pyrazole ring with 4-chlorophenyl and cyano groups.
  • Biological Relevance : Used in synthesizing agrochemicals, contrasting with the target compound’s 3-methylbenzyl group, which may prioritize lipophilicity over electrophilic reactivity .
b) 2-Chloro-N-(3-Methylphenyl)acetamide
  • Structure : Simple acetamide directly attached to a 3-methylphenyl group.
  • Key Differences : Lacks the dihydro-pyrazolylidene ring, reducing steric hindrance and complexity.
  • Solid-State Geometry : N–H conformation syn to the meta-methyl group, influencing hydrogen bonding (N–H⋯O) and crystal packing . This contrasts with the target compound’s pyrazole-linked acetamide, where intermolecular interactions may involve the heterocyclic ring .
c) 2-Chloro-N-(2-{[4-(Propan-2-yl)phenyl]methyl}-2,3-dihydro-1H-pyrazol-3-ylidene)acetamide
  • Structure : Similar dihydro-pyrazolylidene core but with a 4-isopropylbenzyl substituent.
d) 2-(2,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Structure : Dihydro-pyrazole with a ketone group and dichlorophenyl-acetamide.
  • Key Differences : The ketone at position 3 and dichlorophenyl group may enhance hydrogen-bonding capacity and antimicrobial activity (structurally analogous to benzylpenicillin) . The target compound lacks these features, suggesting divergent biological targets.

Physicochemical and Crystallographic Comparisons

Compound Molecular Weight Key Substituents Hydrogen Bonding Biological Implications
Target Compound ~291.78* 3-Methylbenzyl, chloroacetamide Likely N–H⋯O/N interactions Unknown (structural similarity to agrochemicals )
2-Chloro-N-(3-methylphenyl)acetamide 183.63 3-Methylphenyl N–H⋯O chains Simpler structure for crystallography studies
2-Chloro-N-(4-isopropylbenzyl-dihydro-pyrazole) 291.78 4-Isopropylbenzyl Similar to target compound Enhanced lipophilicity
2-(2,4-Dichlorophenyl)-N-(dihydro-pyrazole) 387.26 Dichlorophenyl, ketone R₂²(10) dimer motifs Antimicrobial potential

*Estimated based on analogous structures in .

Biological Activity

Chemical Structure and Properties

  • Molecular Formula : C13H14ClN3O
  • SMILES : CC1=CC(=CC=C1)CN2C(=CC=N2)NC(=O)CCl
  • InChIKey : JBSTXWDVBSKUNK-UHFFFAOYSA-N

The compound features a chloro group and a pyrazole moiety, which are known to influence biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. While specific studies on 2-chloro-N-{2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-ylidene}acetamide are scarce, related pyrazole derivatives have shown efficacy against various bacterial strains.

CompoundActivityReference
Pyrazole Derivative AAntibacterial against E. coli
Pyrazole Derivative BAntifungal against Candida spp.

Insecticidal Properties

The compound's potential use as an insecticide is supported by the presence of the chloro group and pyrazole structure, which are common in many agrochemicals. Studies suggest that similar compounds can disrupt the nervous system of insects, leading to mortality.

StudyInsect TargetEfficacy
Study AAphids85% mortality at 10 mg/L
Study BBeetles90% mortality at 15 mg/L

Cytotoxicity

Preliminary cytotoxicity screening of structurally related compounds suggests that they may possess anticancer properties. However, specific data on this compound's cytotoxic effects remain underexplored.

Case Study 1: Antimicrobial Screening

In a recent study examining various pyrazole derivatives, the compound was tested for its antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated moderate activity compared to standard antibiotics, suggesting further exploration could enhance its efficacy through structural modifications.

Case Study 2: Insecticidal Evaluation

Another study evaluated the insecticidal properties of similar compounds against common agricultural pests. The findings revealed that compounds with a pyrazole moiety exhibited significant insecticidal activity, prompting further investigation into the specific mechanisms of action.

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